2,6-Bis((4S,5S)-4,5-diphenyl-1-tosyl-4,5-dihydro-1H-imidazol-2-yl)pyridine
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Overview
Description
2,6-Bis((4S,5S)-4,5-diphenyl-1-tosyl-4,5-dihydro-1H-imidazol-2-yl)pyridine is a complex organic compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features a pyridine core substituted with two imidazole rings, each bearing diphenyl and tosyl groups, which contribute to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis((4S,5S)-4,5-diphenyl-1-tosyl-4,5-dihydro-1H-imidazol-2-yl)pyridine typically involves multi-step organic reactions. One common method includes the condensation of 2,6-dibromopyridine with chiral imidazole derivatives under controlled conditions. The reaction often requires the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,6-Bis((4S,5S)-4,5-diphenyl-1-tosyl-4,5-dihydro-1H-imidazol-2-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the imidazole rings.
Substitution: The tosyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), dimethylformamide (DMF)
Major Products Formed
Scientific Research Applications
2,6-Bis((4S,5S)-4,5-diphenyl-1-tosyl-4,5-dihydro-1H-imidazol-2-yl)pyridine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis, facilitating various organic transformations.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the synthesis of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of 2,6-Bis((4S,5S)-4,5-diphenyl-1-tosyl-4,5-dihydro-1H-imidazol-2-yl)pyridine involves its interaction with molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2,6-Bis((4S,5S)-4,5-diphenyl-4,5-dihydrooxazol-2-yl)pyridine
- 2,6-Bis((4R,5R)-4-methyl-5-phenyl-2-oxazolinyl)pyridine
- 2,6-Bis((4S)-4-phenyl-2-oxazolinyl)pyridine
Uniqueness
2,6-Bis((4S,5S)-4,5-diphenyl-1-tosyl-4,5-dihydro-1H-imidazol-2-yl)pyridine stands out due to its tosyl groups, which enhance its reactivity and potential for functionalization. This makes it a versatile compound for various applications, distinguishing it from other similar compounds that may lack these functional groups.
Properties
Molecular Formula |
C49H41N5O4S2 |
---|---|
Molecular Weight |
828.0 g/mol |
IUPAC Name |
2,6-bis[(4S,5S)-1-(4-methylphenyl)sulfonyl-4,5-diphenyl-4,5-dihydroimidazol-2-yl]pyridine |
InChI |
InChI=1S/C49H41N5O4S2/c1-34-26-30-40(31-27-34)59(55,56)53-46(38-20-11-5-12-21-38)44(36-16-7-3-8-17-36)51-48(53)42-24-15-25-43(50-42)49-52-45(37-18-9-4-10-19-37)47(39-22-13-6-14-23-39)54(49)60(57,58)41-32-28-35(2)29-33-41/h3-33,44-47H,1-2H3/t44-,45-,46-,47-/m0/s1 |
InChI Key |
ZWTUFDIFNCWBIC-GBGBWPTHSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2[C@H]([C@@H](N=C2C3=NC(=CC=C3)C4=N[C@H]([C@@H](N4S(=O)(=O)C5=CC=C(C=C5)C)C6=CC=CC=C6)C7=CC=CC=C7)C8=CC=CC=C8)C9=CC=CC=C9 |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C(C(N=C2C3=NC(=CC=C3)C4=NC(C(N4S(=O)(=O)C5=CC=C(C=C5)C)C6=CC=CC=C6)C7=CC=CC=C7)C8=CC=CC=C8)C9=CC=CC=C9 |
Origin of Product |
United States |
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